N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline is a complex organic compound that features a benzotriazole moiety linked to an aniline derivative through a furan ring. Compounds containing benzotriazole are known for their stability and diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Coupling with Aniline Derivative: The benzotriazole derivative is then coupled with an aniline derivative in the presence of a suitable catalyst, such as palladium or copper, under controlled conditions.
Introduction of Furan Ring: The furan ring can be introduced through a Friedel-Crafts alkylation reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the benzotriazole moiety, potentially yielding aminobenzotriazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aniline or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Aminobenzotriazole derivatives.
Substitution Products: Various substituted aniline or furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzotriazole moiety is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl aniline
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenyl aniline
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)aniline
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline is unique due to the presence of both benzotriazole and furan moieties, which confer distinct chemical and physical properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-2-7-15(8-3-1)21(13-16-9-6-12-23-16)14-22-18-11-5-4-10-17(18)19-20-22/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLWYIXHCJWXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=CO2)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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